3-Phenylbutane-1-sulfonyl chloride
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Overview
Description
3-Phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-Phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the butane chain.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of the phenylbutane chain.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Uniqueness
3-Phenylbutane-1-sulfonyl chloride is unique due to its extended alkyl chain and phenyl group, which provide distinct steric and electronic properties. These features can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate for synthesizing complex organic molecules .
Properties
Molecular Formula |
C10H13ClO2S |
---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
3-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
JWSJNUCERBNFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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